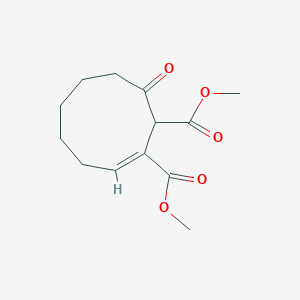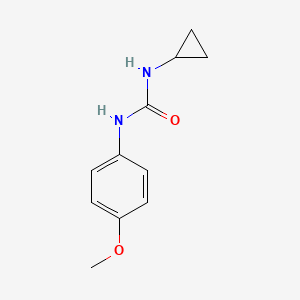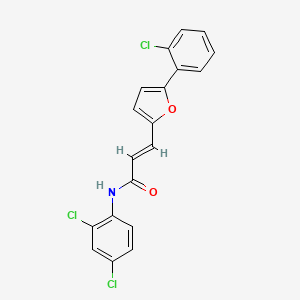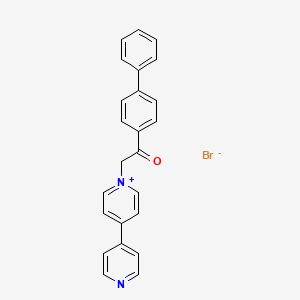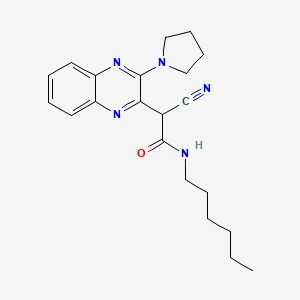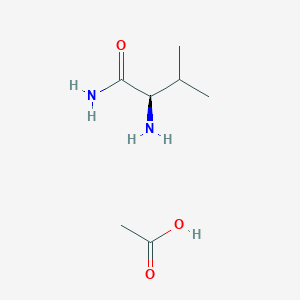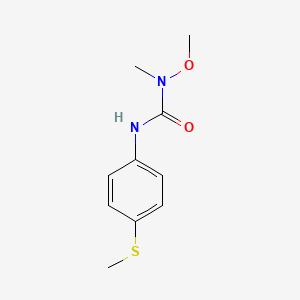
4-Allyl-2-methoxyphenyl cinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allyl-2-methoxyphenyl cinnamate is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.354 g/mol It is a derivative of cinnamic acid and eugenol, characterized by the presence of an allyl group and a methoxyphenyl group attached to the cinnamate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-methoxyphenyl cinnamate typically involves the esterification of cinnamic acid with 4-allyl-2-methoxyphenol (eugenol). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale crystallization or distillation techniques .
化学反应分析
Types of Reactions
4-Allyl-2-methoxyphenyl cinnamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated esters.
Substitution: Various substituted phenyl cinnamates.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer.
Industry: Utilized in the formulation of fragrances and flavoring agents.
作用机制
The mechanism of action of 4-Allyl-2-methoxyphenyl cinnamate involves its interaction with various molecular targets. In the context of its anticancer activity, it has been shown to inhibit key receptors and enzymes involved in cancer cell proliferation, such as estrogen receptor alpha (Erα), progesterone receptor (PR), and epidermal growth factor receptor (EGFR). The compound also interferes with signaling pathways like mTOR and CDK2, leading to the inhibition of cancer cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
- Eugenol cinnamaldehyde
- Aspirin eugenol ester
- Methyl cinnamate
- Ethyl cinnamate
- Isopropyl cinnamate
Uniqueness
4-Allyl-2-methoxyphenyl cinnamate stands out due to its unique combination of an allyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
属性
CAS 编号 |
532-08-1 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
(2-methoxy-4-prop-2-enylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3/b13-11+ |
InChI 键 |
SJKFNIODBSUYID-ACCUITESSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)
